Regioisomeric Differentiation: 3,4-Dimethylbenzamide vs. 3,5-Dimethylbenzamide Substitution
CAS 946336-63-6 is the exclusive 3,4-dimethylbenzamide regioisomer on the 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold. Its closest cataloged analog, CAS 942001-52-7, is the 3,5-dimethylbenzamide regioisomer. These two compounds share identical molecular formula (C19H19N3O2) and molecular weight (~321.38 g/mol) but differ in the positioning of the two methyl groups on the benzamide phenyl ring: 3,4- (ortho/para to the amide) vs. 3,5- (meta/meta) . This substitutional isomerism is expected to produce distinct dipole moments, amide bond rotational barriers, and steric occlusion profiles at the 3-position of the pyrido-pyrimidine core, all of which are recognized determinants of target binding and selectivity within this chemotype [1].
| Evidence Dimension | Regioisomeric identity: position of methyl substituents on the benzamide ring |
|---|---|
| Target Compound Data | 3,4-dimethylbenzamide (methyl groups at meta and para positions relative to amide carbonyl) |
| Comparator Or Baseline | CAS 942001-52-7: 3,5-dimethylbenzamide (methyl groups at both meta positions) |
| Quantified Difference | Qualitative regioisomeric difference; no head-to-head bioactivity data available for either compound in public databases as of search date |
| Conditions | Structural comparison based on CAS registry entries and molecular formula identity (C19H19N3O2) |
Why This Matters
For SAR-driven screening campaigns, the 3,4- vs. 3,5-regioisomer distinction can determine whether a compound engages a given target; procurement of the incorrect regioisomer invalidates screening results.
- [1] Knoll J, et al. US Patent 4,219,649. Pyrido[1,2-a]pyrimidine derivatives. See Formula I, where R and R1 substituent variation on the pyrido-pyrimidine and benzamide rings is explicitly taught to modulate pharmacological activity. View Source
